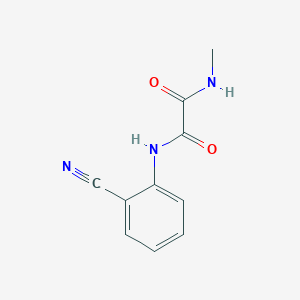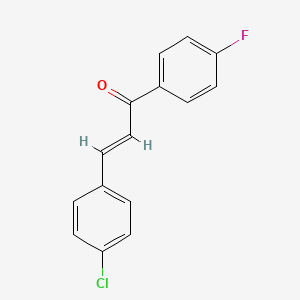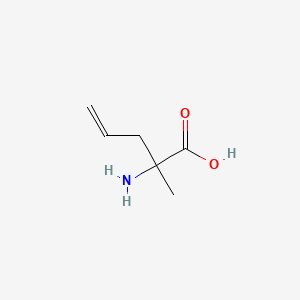![molecular formula C22H14ClN7O B2953745 6-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide CAS No. 891102-73-1](/img/structure/B2953745.png)
6-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide is a synthetic compound that belongs to a class of heterocyclic compounds. These compounds often find applications in medicinal chemistry due to their diverse biological activities. Its structure comprises multiple nitrogen-containing rings, which contribute to its reactivity and potential bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide typically involves several steps:
Formation of the pyridazinyl moiety: This step may involve cyclization reactions starting from appropriate precursors, which are usually synthesized through condensation reactions.
Introduction of the triazolo ring: This is often achieved via cycloaddition reactions involving azides and alkynes or other suitable precursors.
Attachment of the pyridine ring: Cross-coupling reactions, such as Suzuki or Stille couplings, are commonly employed to link the pyridine ring.
Final coupling to form nicotinamide: This is done via amide bond formation using reagents like carbodiimides in the presence of catalytic amounts of bases.
Industrial Production Methods
The industrial-scale production of this compound would rely on optimized synthetic pathways that ensure high yield and purity. This typically involves using automated reactors and continuous flow chemistry to streamline the synthesis process and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidative processes where functional groups are modified, often to increase polarity or to introduce new functional groups.
Reduction: Can involve the reduction of nitrogen-containing rings or other reactive sites within the molecule.
Substitution: Halide (chloro group) may be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for substitution: Amines, alcohols, thiols.
Major Products Formed
Oxidation products: Hydroxylated derivatives, sulfoxides.
Reduction products: Reduced forms of the rings, where double bonds might be saturated.
Substitution products: Analogues where the chloro group is replaced by other functional groups.
Scientific Research Applications
Chemistry
Used as a precursor or intermediate in the synthesis of other complex molecules, particularly in the creation of various heterocycles which are of interest in materials science and organic synthesis.
Biology
Serves as a tool compound in biochemical assays to understand the interactions of nitrogen-containing heterocycles with biomolecules, especially proteins and enzymes.
Medicine
Potential applications in drug discovery and development due to its ability to interact with biological targets. It can act as a lead compound for designing drugs for various therapeutic areas.
Industry
Used in the development of materials with specific electronic properties. Its structural framework is useful in creating polymers or materials for electronic applications.
Mechanism of Action
The compound exerts its effects through various molecular interactions:
Binding to enzymes or receptors: It can inhibit or activate biological pathways.
Interaction with DNA or RNA: Potentially modulating gene expression.
Protein-protein interactions: Modifying the function of protein complexes.
Molecular Targets and Pathways
Enzymes: It might inhibit enzymes involved in critical metabolic pathways.
Receptors: Acting as agonists or antagonists to modulate signal transduction.
Pathways: Affecting cellular processes such as apoptosis, cell cycle, and proliferation.
Comparison with Similar Compounds
Similar Compounds
4-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine: Lacks the nicotinamide group.
6-chloro-N-(4-phenyl)-nicotinamide: Does not contain the triazolo ring.
Uniqueness
6-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide stands out due to its unique combination of the triazolo and pyridazinyl rings linked to a nicotinamide scaffold, which might confer distinctive biological properties and chemical reactivity that is not observed in the similar compounds listed above.
Properties
IUPAC Name |
6-chloro-N-[4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN7O/c23-19-10-6-15(13-25-19)22(31)26-16-7-4-14(5-8-16)17-9-11-20-27-28-21(30(20)29-17)18-3-1-2-12-24-18/h1-13H,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEABYGRVUWDDTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)NC(=O)C5=CN=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[(4-fluorobenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide](/img/structure/B2953662.png)
![1-[(4-phenyloxan-4-yl)methyl]-3-(propan-2-yl)urea](/img/structure/B2953663.png)
![3-{[(2-Ethoxyethyl)amino]methyl}phenol](/img/structure/B2953665.png)

![N-(4-fluorophenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B2953671.png)
![1-[(6-Chloropyridin-3-yl)methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2953673.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2953675.png)
![N-(4-fluorobenzyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2953677.png)

![[5-(Azetidin-3-yl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride](/img/structure/B2953679.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-carboxamide](/img/structure/B2953680.png)
![ethyl 4-{2-[(1-{2-[(4-chlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B2953683.png)
![2-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2953684.png)

